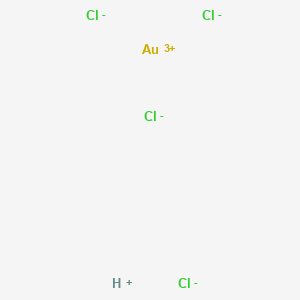

Gold(3+);hydron;tetrachloride

説明

Gold(3+);hydron;tetrachloride, also known as Gold (III) chloride, is a compound that has seen remarkable advances in the field of organometallic chemistry . It is often used in the fabrication of colorimetric aptasensors for staphylococcus aureus .

Synthesis Analysis

The synthesis of Gold(3+);hydron;tetrachloride involves several compound classes that have long been hypothesized as being part of catalytic cycles, such as gold (III) alkene, alkyne, CO and hydride complexes . The multigram synthesis of the most common mononuclear N-heterocyclic carbene gold (I) chloride complexes bearing the N,N ′-bis- (2,4,6-trimethylphenyl)imidazol-2-ylidene .Molecular Structure Analysis

The molecular formula of Gold(3+);hydron;tetrachloride is HAuCl4 · 3H2O . Its average mass is 375.387 Da and its monoisotopic mass is 373.915314 Da .Chemical Reactions Analysis

Gold(3+);hydron;tetrachloride exhibits anticancer activities by targeting thioredoxin reductase (TrxR) or other thiol-rich proteins and enzymes and trigger cell death via reactive oxygen species (ROS) . It also involves important catalysis-relevant reaction steps, like migratory insertion and β-H elimination reactions .Physical And Chemical Properties Analysis

Gold(3+);hydron;tetrachloride is resistant to the effect of most acids and therefore does not corrode easily . It has high thermal and electrical conductivities .科学的研究の応用

Comprehensive Analysis of Gold(III) Chloride Applications

Gold(III) chloride, also known as tetrachloroauric acid or gold trichloride, is a chemical compound with significant applications in various scientific research fields. Below is a detailed analysis of six unique applications of this compound:

Nanoparticle Synthesis: Gold(III) chloride is a pivotal precursor in the synthesis of gold nanoparticles (AuNPs). The high purity and stability of tetrachloroauric acid solutions are essential for producing nanoparticles with precise characteristics. These nanoparticles have diverse applications, including electronics, medicine, and materials science .

Catalysis: In heterogeneous gold catalysis, gold(III) chloride serves as a source of gold for the preparation of catalysts. These catalysts are used in a wide range of reactions, such as the oxidation of alcohols, production of adipic acid, and other important industrial processes. The unique properties of gold catalysts make them valuable for sustainable chemistry applications .

Hydrometallurgy: The compound plays a crucial role in hydrometallurgical processes for gold recovery. It’s involved in methods like the Merrill–Crowe process and other extraction techniques that are central to the gold mining industry, contributing to a significant portion of global gold production .

作用機序

Target of Action

Gold(3+);hydron;tetrachloride, also known as Gold(III) chloride, primarily targets thiol-rich proteins and enzymes . These targets play a crucial role in various cellular processes, including cell growth and division, antioxidant defense, and apoptosis .

Mode of Action

Gold(III) chloride interacts with its targets by binding to the thiol groups present in these proteins and enzymes . This interaction can inhibit the function of these targets, leading to various changes in the cell. For instance, the inhibition of thioredoxin reductase (TrxR) can trigger cell death via reactive oxygen species (ROS) .

Biochemical Pathways

It is known that the compound can influence pathways related to cell growth and division, antioxidant defense, and apoptosis . The inhibition of TrxR, for instance, can disrupt the cell’s antioxidant defense system, leading to an increase in ROS and subsequent cell death .

Pharmacokinetics

The pharmacokinetics of Gold(III) chloride are complex and depend on various factors, including its size, shape, surface charge, and surface modification . In general, Gold(III) chloride exhibits good bioavailability, with a significant portion of the administered dose being absorbed . .

Result of Action

The primary result of Gold(III) chloride’s action is the induction of cell death via ROS . By inhibiting the function of thiol-rich proteins and enzymes, Gold(III) chloride disrupts crucial cellular processes, leading to an increase in ROS and subsequent cell death . This makes Gold(III) chloride a potential therapeutic agent for diseases characterized by abnormal cell growth, such as cancer .

Action Environment

The action, efficacy, and stability of Gold(III) chloride can be influenced by various environmental factors. For instance, the compound’s interaction with its targets can be affected by the presence of other substances in the cell, such as other proteins or small molecules . Additionally, factors such as pH and temperature can influence the stability of Gold(III) chloride and its ability to bind to its targets

Safety and Hazards

将来の方向性

特性

IUPAC Name |

gold(3+);hydron;tetrachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.4ClH/h;4*1H/q+3;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLSFRRYNGEBEJ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[Cl-].[Cl-].[Cl-].[Cl-].[Au+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuCl4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701014499 | |

| Record name | Tetrachloroauric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gold(3+);hydron;tetrachloride | |

CAS RN |

16903-35-8 | |

| Record name | Chloroauric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16903-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrachloroauric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLOROAURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H372EGX3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。